Fruquintinib

Content Navigation

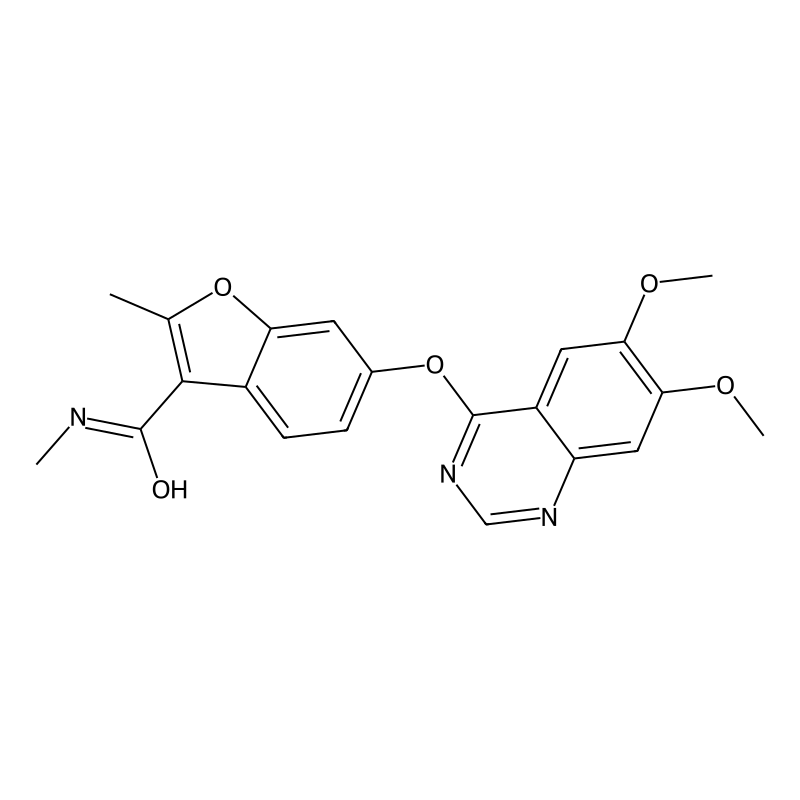

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Fruquintinib is an orally administered, small-molecule inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) 1, 2, and 3. It was developed as a next-generation tyrosine kinase inhibitor (TKI) with a primary design goal of achieving high potency and selectivity for the VEGFR family, thereby minimizing the off-target kinase activity that complicates the use of earlier, broader-spectrum inhibitors like sunitinib and regorafenib. This selectivity is a key procurement consideration, as it is linked to a more focused mechanism of action and potentially different tolerability profiles in preclinical models. The compound is supplied as a solid and is soluble in organic solvents like DMSO and dimethylformamide (DMF), with limited aqueous solubility.

References

- [1] Bai, Y., et al. Clinical Progress of Fruquintinib in Colorectal Cancer: An Overview. Cancers 17.4 (2025): 995.

- [2] Sun, Q., et al. Discovery of fruquintinib, a potent and highly selective small molecule inhibitor of VEGFR 1, 2, 3 tyrosine kinases for cancer therapy. Cancer Biology & Therapy, 15(12), 1635-1645 (2014).

- [3] Mauri, G., et al. From bench to bedside: the development journey of fruquintinib as a colorectal cancer therapy. Expert Opinion on Investigational Drugs, 33(1), 1-13 (2024).

- [4] Cao, J., et al. Fruquintinib: a novel antivascular endothelial growth factor receptor tyrosine kinase inhibitor for the treatment of metastatic colorectal cancer. Drug Design, Development and Therapy, 13, 2905–2917 (2019).

- [7] Pantan, M., & Zaanan, A. Fruquintinib as new treatment option in metastatic colorectal cancer patients: is there an optimal sequence?. Expert Review of Anticancer Therapy, 1-9 (2024).

- [8] Wang, Z., et al. Clinical research progress of fruquintinib in the treatment of malignant tumors. Cancer Cell International, 22(1), 1-12 (2022).

Substituting Fruquintinib with other multi-kinase inhibitors that target VEGFR, such as Regorafenib or Sunitinib, is not advisable for studies requiring precise pathway inhibition. These alternatives inhibit a broader range of kinases, including PDGFR, FGFR, RET, and KIT, which can introduce confounding variables and off-target effects. Fruquintinib was specifically designed for high selectivity toward VEGFR-1, -2, and -3, which minimizes these off-target activities. This distinction is critical in experimental contexts where isolating the effects of VEGFR blockade is the primary objective, as the broader activity of substitutes could alter experimental outcomes and complicate data interpretation. Therefore, for reproducible and targeted anti-angiogenesis research, Fruquintinib is not directly interchangeable with less selective, multi-targeted agents.

References

- [1] Mauri, G., et al. From bench to bedside: the development journey of fruquintinib as a colorectal cancer therapy. Expert Opinion on Investigational Drugs, 33(1), 1-13 (2024).

- [2] Cao, J., et al. Fruquintinib: a novel antivascular endothelial growth factor receptor tyrosine kinase inhibitor for the treatment of metastatic colorectal cancer. Drug Design, Development and Therapy, 13, 2905–2917 (2019).

- [3] Pantan, M., & Zaanan, A. Fruquintinib as new treatment option in metastatic colorectal cancer patients: is there an optimal sequence?. Expert Review of Anticancer Therapy, 1-9 (2024).

- [4] Sun, Q., et al. Discovery of fruquintinib, a potent and highly selective small molecule inhibitor of VEGFR 1, 2, 3 tyrosine kinases for cancer therapy. Cancer Biology & Therapy, 15(12), 1635-1645 (2014).

High Kinase Selectivity: Focused VEGFR Inhibition vs. Broad-Spectrum Alternatives

In a comprehensive kinase panel assay of 253 kinases, Fruquintinib demonstrated potent inhibition of VEGFR-1, -2, and -3 with IC50 values of 33 nM, 35 nM, and 0.5 nM, respectively. In contrast, its activity against other kinases often targeted by broader-spectrum inhibitors was significantly weaker, with IC50 values for RET (128 nM), FGFR-1 (181 nM), and c-Kit (458 nM). This profile contrasts sharply with multi-kinase inhibitors like regorafenib and sunitinib, which are known to inhibit kinases such as PDGFR, FGFR, and KIT with potencies similar to their VEGFR inhibition, a characteristic that contributes to a different side-effect profile.

| Evidence Dimension | Kinase Inhibition (IC50) |

| Target Compound Data | VEGFR-1: 33 nM; VEGFR-2: 35 nM; VEGFR-3: 0.5 nM |

| Comparator Or Baseline | Other Kinases (RET, FGFR-1, c-Kit): IC50s of 128-458 nM. Broader-spectrum TKIs (e.g., Regorafenib) inhibit these kinases more potently. |

| Quantified Difference | 3.7x to >13x less potent against RET, FGFR-1, and c-Kit compared to VEGFR-1/2. |

| Conditions | In vitro enzymatic kinase panel assay across 253 kinases. |

This high selectivity ensures that experimental results are attributable to VEGFR pathway blockade, reducing confounding data from off-target effects common with less selective inhibitors.

Pharmacokinetic Profile: Differentiated Half-Life for Sustained Target Engagement

Preclinical and early clinical pharmacokinetic analyses show that Fruquintinib has a slow terminal elimination, with a reported half-life of approximately 37-43 hours in human subjects. This allows for sustained plasma concentrations and target engagement with once-daily oral dosing. This profile is a key variable when designing in vivo experiments, as it differs from other TKIs and influences the dosing regimen required to maintain effective target suppression throughout the study period. The compound demonstrates dose-proportional exposure and moderate oral bioavailability (42-53%) across multiple preclinical species.

| Evidence Dimension | Elimination Half-Life (t1/2) |

| Target Compound Data | ~37-43 hours |

| Comparator Or Baseline | Other TKIs have varying half-lives that necessitate different dosing strategies for sustained pathway inhibition. |

| Quantified Difference | N/A (Cross-study inference) |

| Conditions | Phase I clinical studies in patients with advanced solid tumors. |

The long half-life simplifies in vivo dosing protocols and helps ensure consistent VEGFR inhibition, improving experimental reproducibility and reducing the burden of frequent administrations.

Handling & Formulation: Defined Solubility for Consistent Stock Preparation

Fruquintinib is soluble in common organic solvents used for preparing stock solutions, including DMSO (up to 5 mg/mL) and DMF (approx. 5 mg/mL). Its aqueous solubility is pH-dependent, increasing from 0.9 µg/mL at a neutral pH of 6.8 to 129.9 µg/mL under acidic conditions at pH 1. For aqueous buffer preparations, a common procedure is to first dissolve the compound in DMF and then dilute with the aqueous buffer. This well-defined solubility contrasts with materials that may have poor or inconsistent solubility, which can lead to variability in stock concentration and downstream experimental results.

| Evidence Dimension | Solubility |

| Target Compound Data | DMSO: up to 5 mg/mL; DMF: ~5 mg/mL; Aqueous (pH 6.8): 0.9 µg/mL |

| Comparator Or Baseline | Compounds with undocumented or poor solubility in standard laboratory solvents. |

| Quantified Difference | Over 140-fold increase in aqueous solubility from pH 6.8 to pH 1. |

| Conditions | Standard laboratory solvents and aqueous buffers at varying pH. |

Clear solubility data enables reliable and reproducible preparation of stock solutions, a critical first step for ensuring accuracy and consistency in both in vitro and in vivo experiments.

Studies Requiring Precise Isolation of the VEGFR Signaling Pathway

For research aiming to specifically dissect the role of VEGFR-1, -2, and -3 in angiogenesis, tumor progression, or other biological processes, Fruquintinib's high kinase selectivity is a critical advantage. Using this compound instead of broader-spectrum inhibitors like regorafenib or sunitinib minimizes the risk of confounding results from simultaneous inhibition of other pathways such as PDGFR or c-Kit.

In Vivo Xenograft Models Demanding Sustained Anti-Angiogenic Activity

In preclinical animal models, particularly those involving tumor xenografts, Fruquintinib's pharmacokinetic profile with a long half-life supports sustained target inhibition with a manageable once-daily dosing schedule. This ensures consistent pressure on the VEGFR pathway, which is crucial for evaluating the long-term effects of anti-angiogenic therapy on tumor growth and microvessel density.

Preclinical Validation Studies in Colorectal and Gastric Cancer Models

Given its established potent anti-tumor efficacy in a range of human tumor xenograft models, including colon and gastric cancers, Fruquintinib serves as a robust positive control or test agent for preclinical studies in these indications. Its use is supported by extensive data demonstrating significant tumor growth inhibition in these specific cancer types.

Investigations into Combination Therapies with Immune Checkpoint Inhibitors

Fruquintinib is an appropriate choice for studies exploring the synergy between anti-angiogenic agents and immunotherapy. Preclinical data shows that co-administration of Fruquintinib with an anti-PD-L1 antibody can provide an improved anti-tumor effect compared to either agent alone, suggesting its utility in research focused on modulating the tumor immune microenvironment.

References

- [1] Sun, Q., et al. Discovery of fruquintinib, a potent and highly selective small molecule inhibitor of VEGFR 1, 2, 3 tyrosine kinases for cancer therapy. Cancer Biology & Therapy, 15(12), 1635-1645 (2014).

- [2] Mauri, G., et al. From bench to bedside: the development journey of fruquintinib as a colorectal cancer therapy. Expert Opinion on Investigational Drugs, 33(1), 1-13 (2024).

- [3] Li, J., et al. Phase I study of safety and pharmacokinetics of fruquintinib, a selective inhibitor of VEGF receptor-1, -2, and -3 tyrosine kinases in patients with advanced solid tumors. Journal of Clinical Oncology 30, no. 15_suppl (2012): 3038-3038.

- [4] Cao, J., et al. Fruquintinib: a novel antivascular endothelial growth factor receptor tyrosine kinase inhibitor for the treatment of metastatic colorectal cancer. Drug Design, Development and Therapy, 13, 2905–2917 (2019).

- [5] Su, D., et al. Evaluation of fruquintinib, a potent and selective oral VEGFR inhibitor, in combination with targeted therapies or immune checkpoint inhibitors in preclinical tumor models. Cancer Research 77, no. 13_Supplement (2017): 2089-2089.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Treatment of colorectal carcinoma

Livertox Summary

Drug Classes

Antineoplastic Agents

Mechanism of Action

Absorption Distribution and Excretion

Following oral administration of a 5 mg radiolabeled fruquintinib dose, approximately 60% of the dose was recovered in urine (0.5% unchanged) and 30% of the dose was recovered in feces (5% unchanged).

The mean (SD) apparent volume of distribution of fruquintinib is approximately 46 (13) L.

The apparent clearance (SD) of fruquintinib is 14.8 (4.4) mL/min.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: Gu Y, Wang J, Li K, Zhang L, Ren H, Guo L, Sai Y, Zhang W, Su W. Preclinical pharmacokinetics and disposition of a novel selective VEGFR inhibitor fruquintinib (HMPL-013) and the prediction of its human pharmacokinetics. Cancer Chemother Pharmacol. 2014 Jul;74(1):95-115. doi: 10.1007/s00280-014-2471-3. Epub 2014 May 11. PubMed PMID: 24817647.